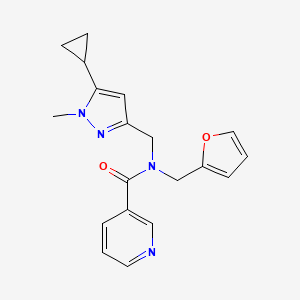

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide

説明

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide is a nicotinamide derivative featuring a pyrazole ring substituted with a cyclopropyl group and a furan-2-ylmethyl moiety. The compound’s structural complexity arises from its dual alkylation on the nicotinamide nitrogen, which may enhance metabolic stability and binding specificity in biological systems.

特性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-18(14-6-7-14)10-16(21-22)12-23(13-17-5-3-9-25-17)19(24)15-4-2-8-20-11-15/h2-5,8-11,14H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYDDLQLIJENEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Addition: Addition reactions can be facilitated by using Lewis acids or bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic interventions.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

作用機序

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Physicochemical and Functional Properties

Thermal Stability and Crystallography :

The cyclopropyl group in the target compound may improve thermal stability relative to linear alkyl chains. Crystallographic data for analogs (e.g., metal complexes in ) were refined using SHELX , a robust tool for small-molecule structural determination. Such data are critical for understanding conformation-activity relationships.

Coordination Chemistry : The furan-2-ylmethyl group in the target compound mirrors ligands in cobalt and palladium complexes (e.g., [LACoCl2] in ). These complexes exhibit catalytic activity in methyl methacrylate polymerization, suggesting that the target compound’s furan moiety could facilitate metal binding, though its nicotinamide core may prioritize biological over catalytic applications.

生物活性

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)nicotinamide is a complex organic compound characterized by its unique structural motifs, which include a cyclopropyl-substituted pyrazole and a furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in targeting various biological pathways.

The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.4 g/mol |

| Key Functional Groups | Pyrazole, Furan, Nicotinamide |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, pyrazole derivatives have shown inhibitory activity against various cancer-related targets, including BRAF(V600E) and EGFR . The presence of the pyrazole ring is crucial for its interaction with these targets, enhancing its potential as an anticancer agent.

Inhibition of VEGFR

One of the notable biological activities of this compound is its inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a critical role in angiogenesis and tumor growth, making it a target for cancer therapies. The design of this compound allows for effective binding to VEGFR, suggesting its potential application in treating conditions like choroidal neovascularization and other ocular diseases.

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor activity, pyrazole derivatives have demonstrated anti-inflammatory and antimicrobial effects. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial properties against various pathogens . This broad spectrum of activity makes this compound a promising candidate for further pharmacological development.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- VEGFR Inhibition : The compound binds to the VEGFR active site, preventing the receptor's activation by its ligands, thereby inhibiting downstream signaling pathways that promote angiogenesis.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Anti-inflammatory Pathways : By modulating cytokine production and inhibiting inflammatory mediators, it may reduce inflammation in various disease models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole derivatives:

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Pyrazole synthesis | K₂CO₃, DMF, RCH₂Cl, 24h, RT | 75–85% | ¹H/¹³C NMR, LC-MS |

| Amide coupling | Nicotinoyl chloride, DCM, TEA, 0°C→RT | 60–70% | IR (C=O stretch ~1650 cm⁻¹), elemental analysis |

Basic: What spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole (δ 6.2–7.1 ppm for pyrazole-H), furan (δ 6.3–7.4 ppm), and nicotinamide (δ 8.1–9.0 ppm for pyridine-H) moieties. Diastereotopic methylene protons show splitting (J = 12–14 Hz) .

- IR Spectroscopy : Confirms amide C=O (1640–1680 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 408.18 [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

- Cross-Validation : Compare experimental NMR shifts with computed values (DFT/B3LYP/6-31G*) to identify misassignments .

- Variable Temperature NMR : Resolve overlapping signals (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .

- 2D NMR (COSY, HSQC) : Map connectivity in crowded regions (e.g., furan-pyrazole overlap) .

Advanced: What computational strategies predict the biological activity of this compound?

- PASS Algorithm : Predicts targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors. For this compound, PASS suggests potential anti-inflammatory activity (Pa > 0.7) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or TNF-α. Key interactions include H-bonding between the nicotinamide carbonyl and Arg120 (COX-2) and π-π stacking with furan .

Advanced: How can crystallography elucidate the compound’s supramolecular interactions?

- Single-Crystal X-ray Diffraction : Use SHELX programs for structure solution. Anticipated hydrogen bonds include N-H···O (amide to solvent) and C-H···π (furan to pyrazole) .

- Graph Set Analysis : Classify H-bonding patterns (e.g., R₂²(8) motifs) to understand packing efficiency .

Advanced: How to design analogs to optimize pharmacokinetic properties?

- SAR Studies :

- Replace cyclopropane with sp³-hybridized groups (e.g., cyclobutane) to modulate lipophilicity (clogP) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on furan to enhance metabolic stability .

- In Silico ADMET : Use SwissADME to predict bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

Basic: How to assess the compound’s stability under varying experimental conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h), monitor via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂, analyze degradation products by LC-MS/MS .

- Photostability : Expose to UV light (ICH Q1B guidelines), track absorbance changes .

Advanced: How to address reproducibility challenges in synthetic protocols?

- Critical Parameters :

- Moisture Control : Use molecular sieves in DMF to prevent hydrolysis of intermediates .

- Catalyst Purity : Ensure Pd(PPh₃)₄ in coupling steps is freshly distilled (<5% oxidized) .

- Reaction Monitoring : Employ inline FTIR to detect amide bond formation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。